molecular formula C8H10O2 B1581188 1,4-Dihydro-2-methylbenzoic acid CAS No. 55886-48-1

1,4-Dihydro-2-methylbenzoic acid

Cat. No. B1581188
CAS RN: 55886-48-1
M. Wt: 138.16 g/mol
InChI Key: GYUSHSKDGRZQOB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Synthesis of Anti-cancer Compounds

    • The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the creation of certain anti-cancer drugs, involves the use of 2-amino-5-methylbenzoic acid. This process demonstrates the potential of 1,4-dihydro-2-methylbenzoic acid derivatives in pharmacological applications (Cao Sheng-li, 2004).
  • Electrochemical Studies and Synthesis of New Derivatives

    • Electrochemical oxidation studies involving 3,4-dihydroxybenzoic acid have led to the synthesis of new benzofuran derivatives. These studies highlight the role of 1,4-dihydro-2-methylbenzoic acid derivatives in electrochemical research and synthesis of novel chemical structures (A. B. Moghaddam et al., 2006).
  • In Vitro Cytostatic Activity in Cancer Cells

    • Compounds isolated from the fungus Neosartorya pseudofischeri, including a derivative of 2,4-dihydroxy-6-methylbenzoic acid, have shown in vitro growth inhibitory activity in various cancer cell lines. This suggests the potential of 1,4-dihydro-2-methylbenzoic acid-related compounds in cancer research (A. Eamvijarn et al., 2012).
  • Development of Crystal Structures

    • Research on the crystal structure of compounds like 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine with 4-methylbenzoic acid contributes to the understanding of molecular interactions and the development of new crystalline materials (K. Thanigaimani et al., 2013).
  • Solubility and Solvent Effect Studies

    • Studies on the solubility of 2-amino-3-methylbenzoic acid in various solvents are crucial for its purification process. Such research is essential for industrial applications and the development of pharmaceuticals (A. Zhu et al., 2019).
  • Photocatalytic Degradation Studies

    • Research on the photocatalytic degradation of o-methylbenzoic acid using titanium dioxide highlights the potential environmental applications of 1,4-dihydro-2-methylbenzoic acid derivatives in water treatment and pollution control (K. H. Wang et al., 2000).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, new applications, or new derivatives of the compound.


properties

IUPAC Name

2-methylcyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUSHSKDGRZQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340419
Record name 1,4-Dihydro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-2-methylbenzoic acid

CAS RN

55886-48-1
Record name 1,4-Dihydro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dihydro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LC Harvey, C Cook, AJ Ragauskas - Journal of wood chemistry …, 1997 - Taylor & Francis
The photostabilization mechanism of 1,4-dihydro-2-methylbenzoic acid was examined with a lignin model compound in solution and on BCTMP pulp. Photodegradation of 3,4-…
Number of citations: 4 www.tandfonline.com
I Andreu, D Neshchadin, E Rico… - … A European Journal, 2011 - Wiley Online Library
A thorough mechanistic study has been performed on the reaction between benzophenone (BZP) and a series of 1,4‐dienes, including 1,4‐cyclohexadiene (CHD), 1,4‐dihydro‐2‐…
GA White - Pesticide Biochemistry and Physiology, 1989 - Elsevier
A large number of new analogs of 2-methylbenzanilide (I; o-toluanilide) and structurally related carboxamides were synthesized and tested for inhibitory effects on Complex II (SDC) …
Number of citations: 36 www.sciencedirect.com
DW Armstrong, MP Gasper, KL Rundlett - Journal of Chromatography A, 1995 - Elsevier
Ristocetin A is one of a series of structurally related amphoteric, glycopeptide, macrocyclic antibiotics. These compounds have several features that make them attractive as chiral …
Number of citations: 196 www.sciencedirect.com
GA White, SG Georgopoulos - Target Sites of Fungicide Action, 2018 - taylorfrancis.com
Following studies with whole cells, the identification of the succinate dehydrogenase complex of the respiratory electron transport system as the site of action of carboxin and related …
Number of citations: 13 www.taylorfrancis.com
N Kaubisch, JW Daly, DM Jerina - Biochemistry, 1972 - ACS Publications
N. Kaubisch. t JW Daly, and DM Jerina* abstract: Arene oxides are strongly implicated as key inter-mediates in monoxygenase-catalyzed metabolism of aromatic compounds. To …
Number of citations: 149 pubs.acs.org
AJ Birch, P Hextall, S Sternhell - Australian Journal of Chemistry, 1954 - CSIRO Publishing
The general features are reviewed of the reduction by dissolving metals of aromatic compounds carrying electron-attracting groups. The reductions by sodium-ammonia solutions of 2-…
Number of citations: 45 www.publish.csiro.au
SB Wendicke, E Burri, R Scopelliti, K Severin - Organometallics, 2003 - ACS Publications
An [(arene)RuCl 2 ] 2 complex with a methacrylate side chain (2) has been prepared in two steps using commercially available starting materials. This complex reacts with PPh 3 , …
Number of citations: 36 pubs.acs.org
CM McBride, W Chrisman, CE Harris, B Singaram - Tetrahedron letters, 1999 - Elsevier
Potassium permanganate absorbed on alumina is used to oxidize 1,4-cyclohexadienes to the corresponding aromatic compounds. Intermolecular Diels-Alder reactions followed by …
Number of citations: 17 www.sciencedirect.com
LR Abisoye - 2021 - researchgate.net
The resistance of Plasmodium falciparum (P. falciparum) to well-recognized antimalarial drugs is now common in nearly every area of its prevalence; consequently, there is a need to …
Number of citations: 4 www.researchgate.net

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